Biotin-PEG7-Azide

Catalog No.
S521345
CAS No.
1334172-75-6
M.F
C26H48N6O9S
M. Wt
620.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG7-Azide

CAS Number

1334172-75-6

Product Name

Biotin-PEG7-Azide

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C26H48N6O9S

Molecular Weight

620.76

InChI

InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1

InChI Key

WOMFFURCOFOFGG-LSQMVHIFSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Biotin-PEG7-azide

Description

The exact mass of the compound Biotin-PEG7-Azide is 620.3203 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biotin: This group has a high affinity for streptavidin, a protein commonly used in research applications. This strong binding interaction allows researchers to immobilize or purify biomolecules tagged with biotin. )
  • PEG7 Spacer: PEG (polyethylene glycol) is a hydrophilic polymer chain. The PEG7 spacer in Biotin-PEG7-Azide introduces a spacer arm between the Biotin and the molecule it's linked to. This spacer arm can improve the solubility and stability of the conjugated biomolecule. Source: American Chemical Society:

Here are some specific applications of Biotin-PEG7-Azide in scientific research:

  • Biotinylation of Proteins: Biotin-PEG7-Azide can be used to attach biotin to proteins. This biotinylated protein can then be purified using streptavidin-conjugated beads or magnetic particles. Source: Journal of Chemical Biology:
  • Drug Delivery Systems: Biotin-PEG7-Azide can be used to create targeted drug delivery systems. The Biotin group can be used to attach the drug to a targeting moiety, while the PEG7 spacer can improve the drug's solubility and stability in circulation. )
  • Surface Modification: Biotin-PEG7-Azide can be used to modify the surface of nanoparticles or other materials. The Biotin group allows for the attachment of streptavidin-conjugated molecules, enabling the creation of complex and functional surfaces for various research applications. Source: Royal Society of Chemistry:

Biotin-PEG7-Azide is a synthetic compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an azide functional group. The molecular formula for Biotin-PEG7-Azide is C26H48N6O9SC_{26}H_{48}N_{6}O_{9}S and it has a molecular weight of approximately 620.8 g/mol. This compound is particularly notable for its application in click chemistry, where the azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with alkyne-containing molecules .

The inclusion of the PEG spacer enhances the solubility of Biotin-PEG7-Azide in aqueous environments and reduces steric hindrance, which is beneficial for binding interactions with avidin or streptavidin proteins. This characteristic makes it a valuable tool in various bioconjugation applications .

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and selective, making it a cornerstone of click chemistry .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for copper catalysts, utilizing cyclooctyne derivatives like dibenzocyclooctyne or bicyclononyne to form triazoles. This feature allows for bioconjugation in biological systems where copper may be detrimental .

Biotin-PEG7-Azide exhibits significant biological activity primarily through its role as a PROTAC (Proteolysis Targeting Chimera) linker. It facilitates the selective degradation of target proteins via the ubiquitin-proteasome system, which is crucial for regulating protein levels within cells . The compound's ability to enhance solubility and reduce steric hindrance further supports its effectiveness in various biochemical assays and therapeutic applications.

The synthesis of Biotin-PEG7-Azide typically involves several key steps:

  • Activation of Biotin: Biotin is activated using coupling reagents such as N-hydroxysuccinimide to form biotin-N-hydroxysuccinimide ester.
  • Conjugation with PEG: The activated biotin is reacted with a PEG derivative that contains an amine group, resulting in the formation of biotin-PEG.
  • Introduction of Azide Group: The final step involves reacting the biotin-PEG compound with an azide-containing reagent, such as azidoacetic acid, to yield Biotin-PEG7-Azide .

Biotin-PEG7-Azide has diverse applications in biochemical research and drug development:

  • Bioconjugation: It is widely used for labeling biomolecules such as proteins, nucleic acids, and small molecules due to its high specificity and efficiency in forming stable linkages.
  • Targeted Protein Degradation: As part of PROTAC technology, it enables the targeted degradation of specific proteins, which holds promise for therapeutic interventions in diseases where protein overexpression is problematic .
  • Imaging Studies: The compound can be utilized in imaging techniques to visualize cellular processes by tagging biomolecules with fluorescent markers through click chemistry .

Interaction studies involving Biotin-PEG7-Azide often focus on its binding affinity to avidin or streptavidin proteins. These studies reveal that the hydrophilic PEG spacer significantly enhances binding efficiency while minimizing steric hindrance during interactions. Additionally, the compound's reactivity with alkyne-containing partners provides insights into its potential applications in drug delivery systems and biomolecular labeling techniques .

Several compounds are structurally similar to Biotin-PEG7-Azide, each offering unique features:

Compound NameStructure FeaturesUnique Aspects
Biotin AzideContains an azide group; reacts via CuAACUsed for selective labeling in various assays
Biotin-PEG4-CarboxamideShorter PEG chain than Biotin-PEG7-AzideOffers different solubility characteristics
Azidohexanyl-BiotinSimilar azide functionality; shorter linker lengthMay provide different kinetics in reactions
Biotin-PEG2-AlkeneContains alkene instead of azideUseful for different types of click reactions

Biotin-PEG7-Azide stands out due to its longer PEG chain, which enhances solubility and reduces steric hindrance more effectively than shorter PEG derivatives. Its ability to engage in both copper-catalyzed and copper-free click chemistry further distinguishes it from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

620.3203

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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